molecular formula C23H26ClN3O4 B2493773 1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one CAS No. 1903085-25-5

1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one

Cat. No.: B2493773
CAS No.: 1903085-25-5
M. Wt: 443.93
InChI Key: QQVKNQOYILHMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one is a recognized potent and selective agonist for the orphan G-protein-coupled receptor 52 (GPR52). GPR52 is a CNS-enriched receptor that represents a promising non-dopaminergic target for psychiatric disorders , and this compound has been utilized as a key pharmacological tool to probe its function. Research with this agonist has been instrumental in suggesting that GPR52 activation can produce an antipsychotic-like effect in preclinical models without inducing catalepsy, a common side effect of typical antipsychotics, thereby highlighting its potential in developing novel therapeutics for conditions like schizophrenia. Its mechanism of action is proposed to involve the modulation of key neurotransmitters, including the reduction of dopamine and the increase of glutamate in specific brain regions , which may help to restore cortical circuit function. Furthermore, this compound has been identified as a chemical probe to investigate GPR52-mediated signaling pathways, with studies detailing its discovery, optimization, and efficacy in vivo . Its primary research value lies in its ability to selectively activate GPR52, enabling scientists to dissect the receptor's role in complex behaviors and its potential as a innovative target for central nervous system (CNS) drug discovery.

Properties

IUPAC Name

1-[4-[4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O4/c1-16(28)17-2-4-19(5-3-17)26-8-10-27(11-9-26)23(29)18-14-21(24)22(25-15-18)31-20-6-12-30-13-7-20/h2-5,14-15,20H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVKNQOYILHMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid . This intermediate can then be reacted with piperazine and subsequently coupled with 4-phenylacetyl chloride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and oxane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features :

  • Piperazine Linkers: The compound shares a piperazine moiety with derivatives like 1-(4-(4-aminophenyl)piperazin-1-yl)ethanone (). Piperazine derivatives are known to enhance solubility and modulate receptor binding .
  • Pyridine Substitution : The 5-chloro-6-(oxan-4-yloxy)pyridine group distinguishes it from simpler pyridine derivatives (e.g., 4-(4-chlorophenyl)phthalazin-1(2H)-one in ) and may influence metabolic stability compared to unsubstituted analogs.
  • Ethanone Terminal Group: Similar to compounds in (e.g., 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one), the ethanone group likely contributes to electrophilic reactivity or hydrogen-bonding interactions.
Pharmacological and Physicochemical Comparisons

Antioxidant and Antimicrobial Activity :

  • Pyridin-2(1H)-one derivatives () with ethanone groups, such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, exhibit moderate antioxidant activity (67–79%) and antibacterial effects against Staphylococcus aureus and Escherichia coli.

ADMET Profiles :

  • Piperazine-containing compounds (e.g., 1-(3-chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea in ) often show favorable absorption due to their basicity and solubility. However, the oxane ether in the target compound may reduce metabolic clearance compared to trifluoromethyl or methoxy substituents .

Molecular Docking and Binding Affinity :

  • Docking studies in highlight the importance of hydrogen bonding and π-π stacking for pyridine derivatives. The target compound’s pyridine-carbonyl group could interact with residues in enzymes like CYP450 or bacterial topoisomerases, akin to 1-(4-(4-((5-chloro-4-((2-(1-methyl-1H-tetrazol-5-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (), which showed moderate binding affinity (41.8% yield) .

Data Tables

Key Research Findings and Limitations

  • Structural Advantages : The oxane ether may confer metabolic stability over compounds with labile groups (e.g., trifluoromethoxy in ) .
  • Knowledge Gaps: Direct pharmacological data for the target compound are absent in the evidence. Further studies on its CYP450 interactions and cytotoxicity are needed.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one?

Synthesis typically involves multi-step routes, including coupling reactions (e.g., amide bond formation between pyridine-3-carbonyl and piperazine derivatives) and functional group modifications. Key steps may involve refluxing in solvents like ethanol or dimethylformamide, with purification via column chromatography . Catalysts such as palladium or copper iodide are often used for heterocyclic ring formation .

Q. How is the structural integrity of this compound validated in research settings?

X-ray crystallography (e.g., single-crystal analysis) is the gold standard for confirming molecular geometry. Spectroscopic techniques like 1H^1H-/13C^{13}C-NMR, IR, and high-resolution mass spectrometry (HRMS) are used to verify functional groups and molecular weight . For example, crystallographic data can resolve bond angles and confirm the oxan-4-yloxy substitution pattern .

Q. What safety precautions are critical when handling this compound in the laboratory?

Personal protective equipment (PPE) including gloves, lab coats, and eye protection is mandatory. Avoid inhalation or skin contact; use fume hoods for weighing and reactions. In case of exposure, rinse affected areas with water and seek medical attention if irritation persists. Safety data sheets (SDS) for structurally similar piperazine derivatives emphasize these protocols .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

In vitro assays (e.g., enzyme inhibition, receptor binding) are prioritized. For antimicrobial studies, minimum inhibitory concentration (MIC) assays against bacterial/fungal strains are conducted. Anticancer potential is assessed via cell viability assays (e.g., MTT) using cancer cell lines. Dose-response curves and IC50_{50} calculations are critical for quantifying potency .

Q. What strategies are effective in optimizing the pharmacokinetic properties of this compound?

Structural modifications to enhance solubility (e.g., introducing polar groups) or metabolic stability (e.g., replacing labile ethers with stable carbamates) are explored. Computational tools like molecular docking predict interactions with metabolic enzymes (e.g., CYP450). Pharmacokinetic studies in rodent models assess bioavailability and half-life .

Q. How can contradictions in biological activity data be resolved?

Reproducibility studies under standardized conditions (e.g., fixed pH, temperature) are essential. Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays). Statistical tools like ANOVA identify outliers, while meta-analyses of published data clarify trends .

Q. Which analytical methods ensure purity and stability during storage?

High-performance liquid chromatography (HPLC) with UV detection monitors purity (>95% threshold). Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation. Mass spectrometry detects hydrolytic or oxidative byproducts. Storage under inert atmospheres at -20°C is recommended .

Q. What computational approaches predict the compound’s toxicity profile?

Quantitative structure-activity relationship (QSAR) models and tools like EPA’s ToxCast evaluate potential hepatotoxicity or mutagenicity. In silico platforms (e.g., SwissADME) predict absorption, distribution, metabolism, and excretion (ADME) risks. Experimental validation via Ames tests or zebrafish toxicity models is advised .

Q. How do structural modifications to the piperazine or pyridine moieties affect bioactivity?

Replacing the oxan-4-yloxy group with smaller ethers (e.g., methoxy) may reduce steric hindrance, enhancing receptor binding. Introducing electron-withdrawing groups (e.g., -CF3_3) on the pyridine ring can improve metabolic stability. SAR studies systematically test these variants using parallel synthesis .

Q. What role does the oxan-4-yloxy group play in target engagement?

The tetrahydropyran ring likely contributes to lipophilicity, influencing membrane permeability. Molecular dynamics simulations reveal hydrogen bonding between the oxygen atom and active-site residues (e.g., histidine in kinase targets). Deletion studies (synthesizing analogs without the oxane) quantify its role in potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.